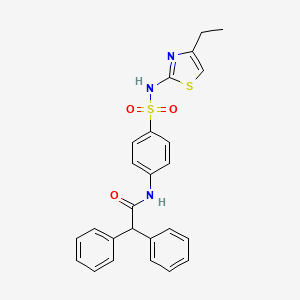
N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesis typically involves the reaction of appropriate precursors under controlled conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR, IR, and elemental analysis . Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies often involve the reaction of the compound with various reagents to form new compounds, which are then analyzed for their properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación
Antibacterial Activity
Thiazoles, including the compound , have been found to exhibit antibacterial activity . The specific mechanisms through which they exert this effect can vary, but it often involves blocking the biosynthesis of certain bacterial lipids .
Antifungal Activity
In addition to their antibacterial properties, thiazoles also demonstrate antifungal activity . This makes them potentially useful in the treatment of various fungal infections.
Anti-inflammatory Activity
Some thiazole derivatives have been found to exhibit anti-inflammatory activity . For example, the compound “4,4,6-trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione” showed good anti-inflammatory activity .
Antitumor Activity
Thiazoles have been studied for their potential antitumor effects . This includes the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Antidiabetic Activity
Thiazoles have been associated with antidiabetic activity . They may help regulate blood sugar levels, making them potentially useful in the management of diabetes.
Antiviral Activity
Some thiazoles have demonstrated antiviral properties . This could make them valuable in the development of new antiviral drugs.
Antioxidant Activity
Thiazoles can also exhibit antioxidant activity . Antioxidants help protect the body’s cells from damage by free radicals, potentially reducing the risk of various diseases.
Antitubercular Activity
Thiazoles have shown potential in the treatment of tuberculosis . They may inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . The compound exhibits potent antibacterial activity, making it a promising candidate for antibacterial therapeutic strategies .
Mode of Action
This compound interacts with its bacterial targets by penetrating the bacterial cell membranes . It is suggested that the compound, in conjunction with a cell-penetrating peptide, displays a distinctive mode of action .
Biochemical Pathways
It is known that the compound combines thiazole and sulfonamide, groups with known antibacterial activity . This suggests that it may interfere with the biosynthesis of certain bacterial lipids , a common mechanism of action for sulfonamide-based antimicrobials .
Result of Action
The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, particularly when used in conjunction with a cell-penetrating peptide, displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes . It also shows negligible haemolytic activity towards human red blood cells , suggesting a degree of selectivity towards bacterial cells.
Propiedades
IUPAC Name |
N-[4-[(4-ethyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-2-20-17-32-25(27-20)28-33(30,31)22-15-13-21(14-16-22)26-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYJEKXSGDSJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2538967.png)
methanone](/img/structure/B2538968.png)
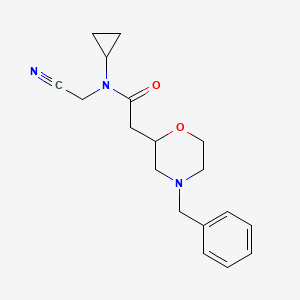
![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)

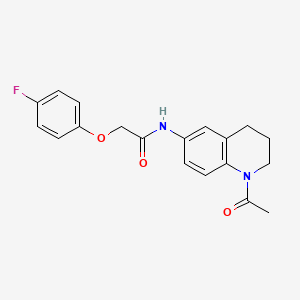
![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)

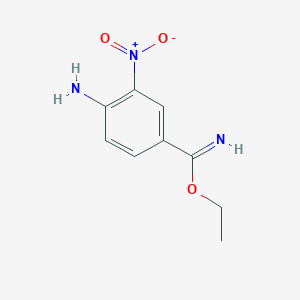
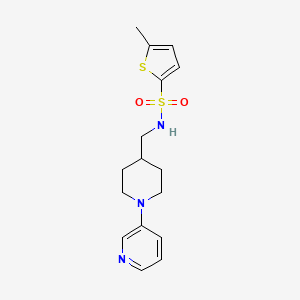
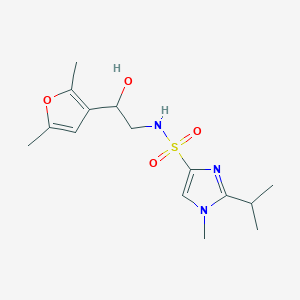

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)